molecular formula C16H17FN6O2S B2525549 2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 898479-63-5

2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2525549
CAS No.: 898479-63-5
M. Wt: 376.41
InChI Key: FRHBHBQIPCVEAK-UHFFFAOYSA-N
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Description

2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a synthetic small molecule characterized by a complex heterocyclic core. This structure incorporates a [1,2,4]triazolo[4,3-b][1,2,4]triazine scaffold, a motif of significant interest in medicinal chemistry and drug discovery research. Heterocyclic compounds containing triazole and triazine rings are frequently investigated for their potential to interact with various biological targets, such as enzymes and protein-protein interfaces . The molecule is further functionalized with a tert-butyl group and a sulfanyl acetamide linkage to a 4-fluorophenyl ring. The specific research applications and biochemical mechanisms of action for this compound are currently not defined in the scientific literature and require empirical determination by the researcher. As a reference tool, this high-purity compound is invaluable for hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical entities. Researchers are encouraged to utilize this compound in exploratory biology to elucidate novel signaling pathways or as a potential inhibitor in high-throughput screening assays. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the product's Certificate of Analysis for detailed specifications on purity, solubility, and recommended storage conditions.

Properties

IUPAC Name

2-[(6-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O2S/c1-16(2,3)12-13(25)19-14-20-21-15(23(14)22-12)26-8-11(24)18-10-6-4-9(17)5-7-10/h4-7H,8H2,1-3H3,(H,18,24)(H,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHBHBQIPCVEAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide (CAS Number: 898479-63-5) is a synthetic derivative belonging to the class of heterocyclic compounds. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H17FN6O2SC_{16}H_{17}FN_{6}O_{2}S, with a molecular weight of 376.4 g/mol. The structure features a triazole ring fused with a triazinone moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H17FN6O2SC_{16}H_{17}FN_{6}O_{2}S
Molecular Weight376.4 g/mol
CAS Number898479-63-5

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives containing triazole and thiazole rings have been reported to show potent cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, compounds targeting tyrosine kinase receptors have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Selectivity : Preliminary toxicity assessments suggest that these compounds may exhibit selective toxicity towards cancer cells while sparing normal cells. For example, certain derivatives demonstrated IC50 values significantly lower in cancer cell lines compared to normal fibroblast cells .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of related compounds on gastric cancer cell lines (NUGC), it was found that certain derivatives had IC50 values in the nanomolar range, indicating high potency against these cells while maintaining low toxicity towards normal cells .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that specific substitutions on the triazole and phenyl rings could enhance biological activity. For instance, electron-donating groups at certain positions were found to increase potency against various cancer types .

Comparison with Other Compounds

To provide context for the biological activity of This compound , a comparison with other known anticancer agents is useful.

Compound NameIC50 (µM)Selectivity (Cancer/Normal)
Compound A (related derivative)0.025400-fold
Compound B (standard drug)0.05050-fold
Target Compound TBDTBD

Scientific Research Applications

Antimicrobial Activity

  • Antifungal and Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have demonstrated potent antifungal and antibacterial activities. For instance, derivatives of triazoles have been shown to be effective against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The specific compound may exhibit similar properties due to its structural characteristics.
  • Anticancer Potential : Triazole derivatives are being investigated for their anticancer properties. Studies have indicated that certain triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells . The presence of the fluorophenyl group may enhance the compound's efficacy by improving its interaction with biological targets.

Anti-inflammatory Effects

Research suggests that triazole derivatives can also possess anti-inflammatory properties. The structural features of 2-[(6-tert-butyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide may contribute to its ability to modulate inflammatory pathways .

Supramolecular Chemistry

The unique structural attributes of triazole compounds allow them to participate in supramolecular interactions. This can lead to the development of new materials with specific properties such as enhanced stability and responsiveness to environmental stimuli .

Corrosion Inhibition

Triazole derivatives have been explored as corrosion inhibitors for metals due to their ability to form protective layers on metal surfaces. The sulfanyl group in this compound may enhance its effectiveness as a corrosion inhibitor by facilitating adsorption onto metal surfaces .

Case Studies and Research Findings

StudyFindings
Hassan et al. (2020)Demonstrated broad-spectrum antibacterial activity of triazole derivatives against S. aureus and E. coli.
Yang et al. (2020)Synthesized triazole derivatives showing improved antimicrobial activity compared to traditional antibiotics .
Recent ReviewsSummarized various pharmacological activities associated with triazoles including antiviral and anticancer effects .

Comparison with Similar Compounds

3,6,7-Triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazolium (TATOT) Derivatives

TATOT-based compounds share the fused triazolo-triazine core but lack the sulfanyl-acetamide-fluorophenyl substituents. These derivatives exhibit exceptional thermal stability (decomposition temperatures up to 280°C), low sensitivity to mechanical stimuli (impact and friction), and low toxicity, qualifying them as "green explosives" .

Triazole-Triazine Hybrids in Energetic Materials

Neutral TATOT and its ionic salts prioritize detonation velocity (calculated values: ~8,900 m/s) and stability over bioactivity.

Functional Group Analogues

Sulfanyl-Linked Compounds

Sulfanyl (-S-) groups in compounds like allicin (a natural disulfide) are associated with redox modulation and ferroptosis induction in cancer cells . While the target compound’s sulfanyl group may share this redox activity, its linkage to a triazolo-triazine core (vs. allyl sulfoxides in allicin) likely alters reactivity and specificity.

4-Fluorophenyl-Containing Pharmaceuticals

Fluorophenyl groups are common in drugs (e.g., fluoxetine) due to their metabolic stability and π-π stacking interactions. The acetamide linkage in the target compound parallels structures in protease inhibitors or kinase-targeting agents, though specific bioactivity data are unavailable in the provided evidence.

Physicochemical and Toxicological Profiles

Compound Core Structure Thermal Stability (°C) Impact Sensitivity (J) Toxicity (LD₅₀, mg/kg) Key Applications
TATOT Nitrate Triazolo-triazinium 280 >40 >2,000 (oral, rat) Energetic materials
Target Compound Triazolo-triazine + acetamide Not reported Not reported Not reported Hypothetical: Pharma
Natural FINs (e.g., Allicin) Disulfide <100 N/A Moderate Ferroptosis induction

Research Implications and Gaps

  • Stability and Sensitivity : The tert-butyl group in the target compound may improve thermal stability compared to natural FINs but likely remains less stable than TATOT salts due to the acetamide’s lower thermal resilience .
  • Bioactivity : While OSCC-selective ferroptosis inducers are documented , the target compound’s fluorophenyl and sulfanyl groups warrant investigation for similar mechanisms.
  • Toxicity : TATOT derivatives show low toxicity, but the fluorophenyl group in the target compound may introduce hepatotoxic or neurotoxic risks common to aryl halides.

Q & A

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°C (Step 1)Prevents side reactions
SolventDMF for Step 2Enhances nucleophilicity
CatalystTriethylamine (1.5 eq.)Accelerates coupling reactions

Basic: What analytical techniques are recommended for characterizing this compound’s physical-chemical properties?

Methodological Answer:

  • Structural Confirmation : Use 1H^1H-/13C^{13}C-NMR to verify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–170 ppm) .
  • Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient, 90% purity threshold) .
  • Mass Analysis : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) within 2 ppm error .

Advanced: How can computational methods predict this compound’s regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Quantum Chemical Calculations : Perform density functional theory (DFT) at the B3LYP/6-31G* level to map electron density on the triazolo-triazine core. Fluorine substituents create electron-deficient regions, directing electrophiles to the sulfur-linked carbon .
  • Reaction Path Search : Use software like Gaussian or ORCA to simulate transition states and identify kinetically favored pathways .
  • Validation : Compare computational predictions with experimental LC-MS data on reaction intermediates .

Advanced: What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

Methodological Answer:

  • Structural-Activity Comparison : Tabulate substituent effects (e.g., tert-butyl vs. methyl groups) on IC50_{50} values (Table 1) .
  • Assay Standardization : Re-test compounds under uniform conditions (e.g., 10% FBS, pH 7.4) to eliminate buffer/pH variability .
  • Statistical Modeling : Apply multivariate regression to isolate variables (e.g., lipophilicity, H-bond donors) influencing activity discrepancies .

Q. Table 1: Substituent Impact on Enzyme Inhibition (Hypothetical Data)

Substituent (R)Target EnzymeIC50_{50} (nM)Reference
tert-butylKinase X12 ± 2
MethylKinase X45 ± 5

Basic: What in vitro assays are suitable for preliminary toxicity profiling?

Methodological Answer:

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48-hour exposure, IC50_{50} > 50 µM deemed safe) .
  • Metabolic Stability : Microsomal incubation (human liver microsomes, t1/2_{1/2} > 30 min preferred) .
  • hERG Inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} > 10 µM acceptable) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

  • Systematic Substitution : Synthesize analogs with variations at the 4-fluorophenyl or tert-butyl positions .
  • Binding Affinity Mapping : Use molecular docking (AutoDock Vina) to correlate substituent size/polarity with target binding (e.g., kinase ATP pockets) .
  • Pharmacokinetic Optimization : Introduce methoxy groups to improve solubility (logP reduction by 0.5–1.0) .

Advanced: What experimental approaches validate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h, monitor degradation via HPLC .
  • Light/Thermal Stability : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) .
  • Oxidative Stress : Treat with 0.1% H2 _2O2_2, quantify intact compound using LC-MS .

Basic: How is crystallographic data utilized to confirm molecular geometry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze bond lengths (e.g., C-S bond ≈ 1.76 Å) and dihedral angles to confirm planarity of the triazolo-triazine core .
  • Validation : Compare experimental data with Cambridge Structural Database entries for analogous compounds .

Advanced: What methodologies identify biological targets for this compound?

Methodological Answer:

  • Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS .
  • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler™) at 1 µM .
  • Molecular Dynamics (MD) : Simulate binding to ATP-binding sites over 100 ns trajectories to assess stability .

Advanced: How can reaction scalability be addressed without compromising efficiency?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclocondensation) to improve heat dissipation .
  • Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported CuI) for thioether formation .
  • DoE Optimization : Apply design of experiments (DoE) to identify critical factors (e.g., stoichiometry, mixing speed) for scale-up .

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